[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride [5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049701-91-8
VCID: VC4139139
InChI: InChI=1S/C9H14N2O3S2.ClH/c10-7-8-1-2-9(15-8)16(12,13)11-3-5-14-6-4-11;/h1-2H,3-7,10H2;1H
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(S2)CN.Cl
Molecular Formula: C9H15ClN2O3S2
Molecular Weight: 298.8

[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride

CAS No.: 1049701-91-8

Cat. No.: VC4139139

Molecular Formula: C9H15ClN2O3S2

Molecular Weight: 298.8

* For research use only. Not for human or veterinary use.

[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride - 1049701-91-8

Specification

CAS No. 1049701-91-8
Molecular Formula C9H15ClN2O3S2
Molecular Weight 298.8
IUPAC Name (5-morpholin-4-ylsulfonylthiophen-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C9H14N2O3S2.ClH/c10-7-8-1-2-9(15-8)16(12,13)11-3-5-14-6-4-11;/h1-2H,3-7,10H2;1H
Standard InChI Key YLXYVSNJEAKYKL-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(S2)CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₉H₁₅ClN₂O₃S₂ and a molecular weight of 298.81 g/mol . Its structure consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with a methylamine group and at the 5-position with a morpholine-4-sulfonyl moiety. The hydrochloride salt enhances its stability and solubility in polar solvents.

Key Structural Attributes:

  • Thiophene backbone: Provides aromaticity and serves as a scaffold for further functionalization.

  • Morpholine sulfonyl group: Introduces polarity and hydrogen-bonding capabilities, critical for interactions in biological systems.

  • Methylamine hydrochloride: Enhances water solubility and facilitates salt formation for improved crystallinity .

Spectral and Computational Data

  • SMILES Notation: C1=C(SC(=C1)S(=O)(=O)N2CCOCC2)CN.Cl .

  • InChIKey: YAKKATWFMLCGMI-UHFFFAOYSA-N .

  • 3D Conformation: The morpholine ring adopts a chair conformation, while the thiophene and sulfonyl groups lie in a planar arrangement (PubChem 3D conformer data) .

Synthesis and Reactivity

Critical Reaction Parameters:

  • Temperature: 0–5°C during sulfonation to prevent side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

  • Catalysts: Triethylamine for acid scavenging during sulfonation .

Stability and Reactivity

  • pH Sensitivity: The compound is stable in acidic conditions (pH 2–6) but hydrolyzes in strongly basic environments due to sulfonyl group lability .

  • Thermal Decomposition: Begins at 180°C, releasing sulfur dioxide and morpholine derivatives (TGA data) .

Applications in Research

Pharmaceutical Intermediates

The morpholine sulfonyl group is a common pharmacophore in kinase inhibitors and antipsychotic agents. This compound serves as a precursor in the synthesis of:

  • MEK Inhibitors: Potentially modulates the MAPK/ERK pathway in cancer therapy.

  • Serotonin Receptor Antagonists: Structural analogs show affinity for 5-HT₆ receptors .

Material Science

  • Polymer Additives: Sulfonated thiophenes improve conductivity in organic semiconductors.

  • Ligands for Catalysis: Coordinates with transition metals (e.g., palladium) in cross-coupling reactions .

Hazard ClassCategorySignal WordPrecautionary Measures
Acute Toxicity (Oral)4WarningAvoid ingestion; seek medical help if swallowed .
Skin Irritation2WarningWear gloves; rinse with water upon contact .
Eye Irritation2AWarningUse safety goggles; flush eyes immediately .
Respiratory Irritation3WarningUse in well-ventilated areas .
Supplier NameLocationCAS NumberPurity (%)
Fayeton Inc.USA1029364-75-7≥98
Beijing Element Chem-TechChina721970-36-1≥95
SynphaBase AGSwitzerland144750-52-7≥97

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